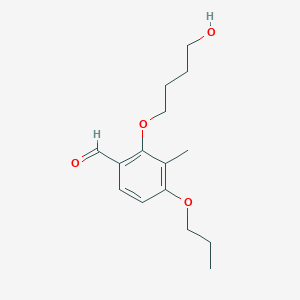
2-(4-Hydroxy-butoxy)-3-methyl-4-propoxy-benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Hydroxy-butoxy)-3-methyl-4-propoxy-benzaldehyde is an organic compound that belongs to the class of benzaldehydes. This compound is characterized by the presence of hydroxy, butoxy, methyl, and propoxy groups attached to a benzaldehyde core. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxy-butoxy)-3-methyl-4-propoxy-benzaldehyde typically involves multiple steps. One common method is the alkylation of 3-methyl-4-hydroxybenzaldehyde with 1-bromobutane to introduce the butoxy group. This is followed by the reaction with 1-bromopropane to introduce the propoxy group. The reaction conditions often involve the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Hydroxy-butoxy)-3-methyl-4-propoxy-benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The hydroxy group can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2-(4-Hydroxy-butoxy)-3-methyl-4-propoxy-benzoic acid.
Reduction: 2-(4-Hydroxy-butoxy)-3-methyl-4-propoxy-benzyl alcohol.
Substitution: Various ethers or esters depending on the substituent used.
Applications De Recherche Scientifique
2-(4-Hydroxy-butoxy)-3-methyl-4-propoxy-benzaldehyde is used in several scientific research fields:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Medicine: As a potential lead compound in drug discovery due to its unique structural features.
Industry: In the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(4-Hydroxy-butoxy)-3-methyl-4-propoxy-benzaldehyde involves its interaction with specific molecular targets. The hydroxy and aldehyde groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Hydroxy-butoxy)-benzaldehyde
- 3-methyl-4-propoxy-benzaldehyde
- 2-(4-Hydroxy-butoxy)-3-methyl-benzaldehyde
Uniqueness
2-(4-Hydroxy-butoxy)-3-methyl-4-propoxy-benzaldehyde is unique due to the combination of hydroxy, butoxy, methyl, and propoxy groups on the benzaldehyde core. This unique structure imparts distinct chemical and biological properties, making it valuable in various research applications.
Propriétés
Numéro CAS |
820237-67-0 |
|---|---|
Formule moléculaire |
C15H22O4 |
Poids moléculaire |
266.33 g/mol |
Nom IUPAC |
2-(4-hydroxybutoxy)-3-methyl-4-propoxybenzaldehyde |
InChI |
InChI=1S/C15H22O4/c1-3-9-18-14-7-6-13(11-17)15(12(14)2)19-10-5-4-8-16/h6-7,11,16H,3-5,8-10H2,1-2H3 |
Clé InChI |
VWOARJNYUGBRKX-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=C(C(=C(C=C1)C=O)OCCCCO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(6-iodohex-1-ynyl)-5-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]pyridine](/img/structure/B14225233.png)

![1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 5-methyl-, 1-(1,1-dimethylethyl) 2-ethyl ester](/img/structure/B14225252.png)
![3-Pyridinecarbonitrile, 6-[3-(3-methylphenyl)-1-piperidinyl]-](/img/structure/B14225254.png)
![N~2~-[(4-Butoxyphenyl)methyl]-N~1~,N~1~-diethylethane-1,2-diamine](/img/structure/B14225266.png)
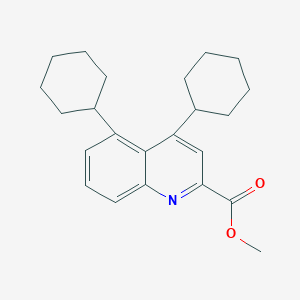
![1-[2-(2-Hydroxyethoxy)ethyl]-4,4'-bipyridin-1-ium diiodide](/img/structure/B14225282.png)

![2-Furancarboxamide, 5-[(2-hydroxyethyl)amino]-N-2-pyridinyl-](/img/structure/B14225294.png)
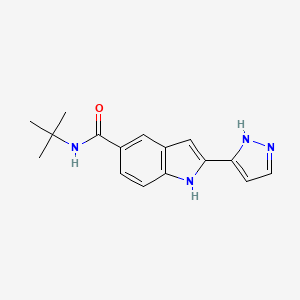
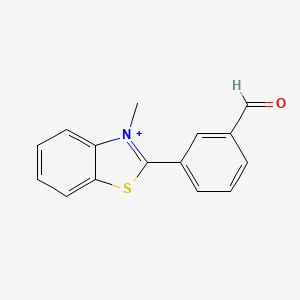
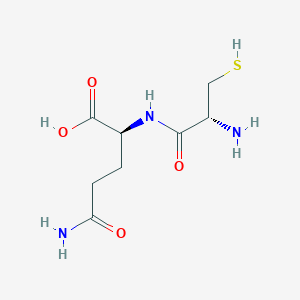
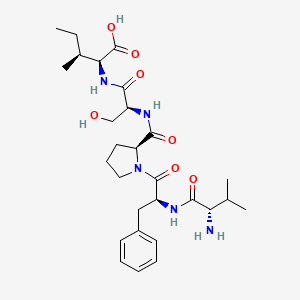
![1-[(2,5-Diiodo-4-methylphenyl)methoxy]-2,2,6,6-tetramethylpiperidine](/img/structure/B14225335.png)
